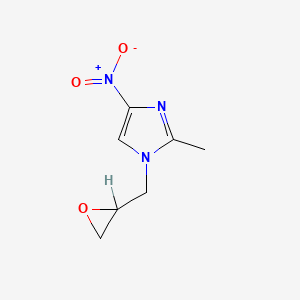

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

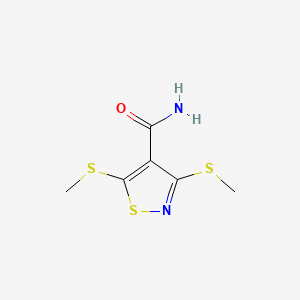

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine, or NACM, is a synthetic, nitrogen-based compound with a wide range of applications in scientific research. It is a highly versatile compound, with the ability to act as an antioxidant, a radical scavenger, an anti-inflammatory, and a neuroprotective agent. NACM has been studied extensively in the laboratory, with a variety of research applications.

Applications De Recherche Scientifique

Neuroprotection and Anti-neuroinflammatory Agents

Summary of the Application

Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . These compounds were then evaluated for their neuroprotective and anti-neuroinflammatory activity .

Methods of Application or Experimental Procedures

The compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes Obtained

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Medicinal Chemistry

Summary of the Application

Pyrimidine derivatives have been extensively used in medicinal chemistry due to their wide range of biological activities . They are found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .

Methods of Application or Experimental Procedures

The compounds are synthesized using various chemical reactions and then evaluated for their biological activity .

Results or Outcomes Obtained

The results of these studies have shown that pyrimidine derivatives can have promising biological properties, which makes them potential candidates for drug development .

Chemical Synthesis

Summary of the Application

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . This makes them useful in the synthesis of a wide variety of pyrimidine derivatives .

Methods of Application or Experimental Procedures

The synthesis of these compounds involves the use of organolithium reagents . The reaction of these reagents with halopyrimidines leads to the formation of new pyrimidine derivatives .

Results or Outcomes Obtained

The results of these studies have shown that the reaction of organolithium reagents with halopyrimidines is highly regioselective, favoring the formation of C-4 substituted products .

Quantum Chemical Computational Methods

Summary of the Application

Quantum chemical computational methods, such as Density Functional Theory (DFT), have been extensively used in the study of different organic compounds . These methods allow for the prediction and analysis of the properties of molecules, including their reactivity, structure, and spectra .

Methods of Application or Experimental Procedures

The compound is analyzed using computational methods such as DFT . The resulting data is then used to predict various properties of the compound .

Results or Outcomes Obtained

The DFT-NMR spectra of different organic compounds have been extensively reported . This allows for a deeper understanding of the properties and behavior of these compounds .

Synthesis of Organic Compounds

Summary of the Application

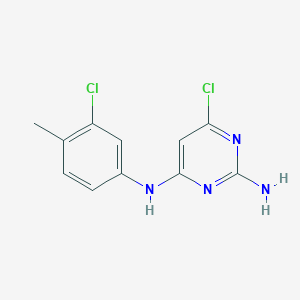

The compound “6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine” could potentially be used as a starting material in the synthesis of various organic compounds .

Methods of Application or Experimental Procedures

The compound can be reacted with various reagents to form new compounds . The resulting compounds can then be characterized and analyzed .

Results or Outcomes Obtained

The synthesis of new compounds from “6-chloro-n4-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine” could potentially lead to the discovery of new materials with unique properties .

Propriétés

IUPAC Name |

6-chloro-4-N-(3-chloro-4-methylphenyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-6-2-3-7(4-8(6)12)15-10-5-9(13)16-11(14)17-10/h2-5H,1H3,(H3,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFUEQLNPKFVMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984982 |

Source

|

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-amino-6-chloro-4-pyrimidinyl)-N-(3-chloro-4-methylphenyl)amine | |

CAS RN |

6635-60-5 |

Source

|

| Record name | NSC52284 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-N~4~-(3-chloro-4-methylphenyl)pyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine](/img/structure/B1347202.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)

![2-[[2-[[2-[(2-Aminoacetyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B1347210.png)

![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)

![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)